Crystallographically Confirmed Binding Mode for a Novel Virtual Screening Hit
Of the 13 compounds experimentally tested in the Grüneberg et al. virtual screening study, only two yielded successful crystal structures. Compound SG1 (the target compound) provided a 2.6 Å resolution X-ray structure (PDB: 1KWQ), confirming its predicted binding pose in the hCA II active site [1]. The second crystallized hit (0134-36, PDB: 1KWR) belongs to a different chemotype, making direct scaffold-level comparison of binding metrics inappropriate. The availability of a validated protein-ligand complex for SG1 provides a rare structural baseline absent for the vast majority of computationally discovered hits [2].
| Evidence Dimension | X-ray co-crystal structure availability |
|---|---|
| Target Compound Data | 2.6 Å resolution; unambiguous pose in hCA II (PDB: 1KWQ) |
| Comparator Or Baseline | Remaining 11 virtual screening hits: no co-crystal structures obtained |
| Quantified Difference | Target compound is among the 15.4% (2/13) of confirmed hits that yielded a structure; the specific scaffold is structurally distinct from comparator 0134-36 |
| Conditions | hCA II crystallized with mercury and zinc ions; space group P 1 21 1 |
Why This Matters
Crystallographic validation reduces the risk of investing in a false-positive hit and enables structure-guided optimization, which is not possible for structurally uncharacterized analogs from the same virtual screening set.
- [1] Grüneberg, S., Stubbs, M. T., & Klebe, G. (2002). Successful virtual screening for novel inhibitors of human carbonic anhydrase: strategy and experimental confirmation. Journal of Medicinal Chemistry, 45(17), 3588–3602. https://doi.org/10.1021/jm011112j View Source
- [2] RCSB PDB. 1KWQ: Human carbonic anhydrase II complexed with inhibitor SG1. Deposited 2002-01-30. https://www.rcsb.org/structure/1KWQ View Source
